Cas no 156478-22-7 (2-(tert-butyldisulfanyl)acetic acid)

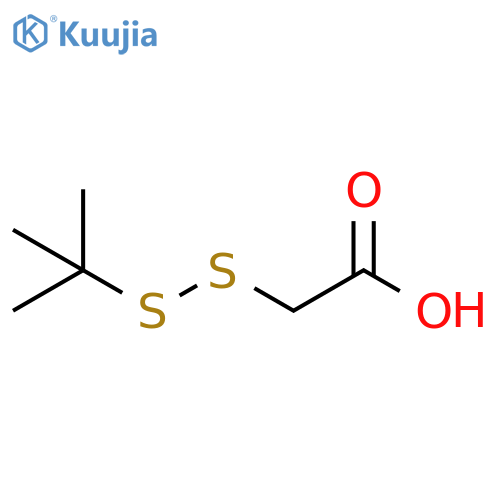

156478-22-7 structure

商品名:2-(tert-butyldisulfanyl)acetic acid

CAS番号:156478-22-7

MF:C6H12O2S2

メガワット:180.288279533386

MDL:MFCD20639686

CID:5243967

2-(tert-butyldisulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- Acetic acid, 2-[(1,1-dimethylethyl)dithio]-

- 2-(tert-butyldisulfanyl)acetic acid

-

- MDL: MFCD20639686

- インチ: 1S/C6H12O2S2/c1-6(2,3)10-9-4-5(7)8/h4H2,1-3H3,(H,7,8)

- InChIKey: RXBXUSGVISABIF-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CSSC(C)(C)C

2-(tert-butyldisulfanyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-252167-1.0g |

2-(tert-butyldisulfanyl)acetic acid |

156478-22-7 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-252167-1g |

2-(tert-butyldisulfanyl)acetic acid |

156478-22-7 | 1g |

$0.0 | 2023-09-14 |

2-(tert-butyldisulfanyl)acetic acid 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

156478-22-7 (2-(tert-butyldisulfanyl)acetic acid) 関連製品

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬